Home > Products > Screening Compounds P26929 > H-Tyr-Tic-Phe-Phe-OH
H-Tyr-Tic-Phe-Phe-OH - 146369-65-5

H-Tyr-Tic-Phe-Phe-OH

Catalog Number: EVT-285728
CAS Number: 146369-65-5
Molecular Formula: C37H38N4O6
Molecular Weight: 634.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TIPP is a delta opioid antagonist.
Overview

H-Tyr-Tic-Phe-Phe-OH, commonly referred to as TIPP, is a tetrapeptide composed of the amino acids Tyrosine, Tryptophan (in the form of the imino acid Tic), and two Phenylalanines. This compound is particularly notable for its high selectivity as a delta-opioid receptor antagonist, which positions it as a significant entity in opioid pharmacology and therapeutic research. The specific sequence of amino acids enables TIPP to interact selectively with delta-opioid receptors, making it a valuable tool for studying the physiological roles of these receptors and their potential implications in pain management and addiction treatment .

Source and Classification

H-Tyr-Tic-Phe-Phe-OH is classified under opioid receptor antagonists. Its primary source is synthetic peptide chemistry, where it is produced through various methods that allow for precise control over its structure and purity. The compound has been extensively studied in the context of its pharmacological properties, particularly its binding affinity to delta-opioid receptors compared to mu and kappa receptors .

Synthesis Analysis

Methods

The synthesis of H-Tyr-Tic-Phe-Phe-OH can be achieved through several methods, with solid-phase peptide synthesis being the most prevalent due to its efficiency and ease of purification. Key techniques include:

  • Solid-Phase Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The use of coupling reagents such as DIPEA (N,N-Diisopropylethylamine) and T3P (2,4,6-trimethylpyridine) facilitates the formation of peptide bonds while minimizing side reactions.
  • Liquid-Phase Synthesis: This approach offers flexibility in reaction conditions but may require more extensive purification steps compared to solid-phase methods.

Technical Details

The synthesis typically begins with N-terminal protection using Boc (tert-butyloxycarbonyl) groups, followed by deprotection and coupling steps. For instance, after deprotecting the N-terminal Boc group, H-Tyr(Bn)Tic-Phe-Phe-OH can be synthesized by condensing it with 3-butenoic acid under specific reaction conditions .

Molecular Structure Analysis

Structure

The molecular structure of H-Tyr-Tic-Phe-Phe-OH features a linear arrangement of its constituent amino acids:

  • Tyrosine (H-Tyr)
  • Tryptophan (Tic)
  • Phenylalanine (Phe)
  • Phenylalanine (Phe)

This peptide exhibits all-trans peptide bonds in its receptor-bound conformation, which is crucial for its biological activity .

Data

  • Molecular Formula: C21H26N4O3
  • Molecular Weight: Approximately 378.46 g/mol
  • Structural Characteristics: The presence of the imino acid Tic contributes to its stability and unique interaction profile with opioid receptors.
Chemical Reactions Analysis

Reactions

H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions that are pivotal for both its synthesis and modification:

  • Coupling Reactions: The formation of peptide bonds through coupling agents is essential for synthesizing H-Tyr-Tic-Phe-Phe-OH from its constituent amino acids.
  • Deprotection Reactions: The removal of protecting groups such as Boc is necessary to activate the amino groups for subsequent reactions.

Technical Details

The synthesis often involves multiple steps where each reaction condition must be optimized to avoid side products such as diketopiperazine formation, which can occur due to cyclization during synthesis .

Mechanism of Action

Process

H-Tyr-Tic-Phe-Phe-OH acts primarily as an antagonist at delta-opioid receptors. By binding to these receptors, it blocks the action of endogenous opioids and exogenous opioid drugs like morphine. This mechanism is crucial in studies aimed at understanding pain modulation and developing treatments for opioid addiction.

Data

Research has shown that TIPP exhibits minimal interaction with mu and kappa receptors while maintaining high affinity for delta-opioid receptors, making it a selective antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The presence of imino acids provides enhanced stability against enzymatic degradation.
  • Reactivity: Reacts under specific conditions to form peptide bonds without significant side reactions when synthesized correctly.

Relevant data from studies indicate that modifications in the structure can lead to variations in biological activity profiles, influencing potential therapeutic applications .

Applications

H-Tyr-Tic-Phe-Phe-OH has several applications in biomedical research:

  • Opioid Research: It serves as a model compound for studying delta-opioid receptor interactions and understanding opioid pharmacology.
  • Therapeutic Development: Due to its antagonistic properties at delta-opioid receptors, it has potential applications in treating conditions related to opioid addiction and overdose.
  • Peptide Design: It exemplifies how structural modifications can influence receptor selectivity and activity, guiding future peptide development strategies .
Introduction to Delta-Opioid Receptor Antagonism

Historical Context of Delta-Opioid Receptor Ligand Development

The quest for selective delta-opioid receptor (DOR) ligands began in earnest following Lord et al.'s 1977 proposal of DOR as a distinct receptor class. Early ligands suffered from critical limitations: poor receptor selectivity, metabolic instability, and inadequate bioavailability. Non-selective antagonists like naloxone exhibited only modest affinity for DOR (Ki > 100 nM), severely limiting their utility as pharmacological tools. The 1980s witnessed the development of naltrindole, the first non-peptidic DOR antagonist with improved selectivity, yet its suboptimal pharmacokinetic profile drove further exploration. Peptidic ligands emerged as promising candidates due to their potential for enhanced receptor specificity, but initial analogs were plagued by rapid enzymatic degradation. A breakthrough occurred with the strategic incorporation of conformationally constrained amino acids, particularly 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which dramatically improved metabolic stability and receptor selectivity. This innovation directly enabled the rational design of TIPP (H-Tyr-Tic-Phe-Phe-OH) in the early 1990s, representing a paradigm shift in DOR antagonist development [6] [9].

Table 1: Evolution of Key Delta-Opioid Receptor Ligands

LigandTypeKey AdvancementLimitations Addressed
Naloxone (1960s)Non-selective antagonistFirst opioid antagonistLow DOR selectivity
Naltrindole (1980s)Non-peptidic antagonistImproved DOR selectivityModerate metabolic stability
DPDPE (1983)Cyclic peptidic agonistEarly DOR-1 subtype selectivityEnzymatic degradation
TIPP (1992)Peptidic antagonistConformational constraint (Tic2)Selectivity + Stability
TIPP[ψ] (1995)Pseudopeptide antagonistReduced peptide bond (CH2-NH)Resistance to diketopiperazine formation

Role of TIPP in Establishing Selective Delta-Opioid Antagonism

Binding Characteristics and Selectivity

TIPP exhibits exceptional binding affinity for delta-opioid receptors (Ki = 0.36 nM in rat brain membranes) with unprecedented selectivity over mu-opioid receptors (MOR) (>26,000-fold) and kappa-opioid receptors (KOR) (>16,000-fold). This selectivity profile represented a quantum leap over earlier DOR ligands like ICI 174,864, which showed only 100-fold DOR/MOR selectivity. Radioligand binding studies using [3H]TIPP confirmed its interaction with a single, high-affinity binding site in neural tissues, without evidence for distinct pharmacological subtypes in saturation binding experiments. The molecular basis for this selectivity resides in TIPP's unique topography, where the Tic2 residue imposes a bioactive conformation that sterically clashes with MOR and KOR binding pockets while optimally engaging DOR's extracellular loops and transmembrane domains. Competitive displacement studies demonstrated that TIPP completely inhibited [3H]naltrindole binding but showed negligible displacement of selective MOR ([3H]DAMGO) or KOR ([3H]U69,593) ligands [1] [4] [6].

Functional Activity Profile

TIPP displays context-dependent functional activity, challenging simplistic antagonist classification:

  • Inverse Agonist Properties: In receptor binding assays incorporating guanine nucleotides and sodium ions, TIPP's affinity for DOR significantly increased—a pharmacological signature of inverse agonism. This suggests TIPP stabilizes DOR in an inactive conformation, reducing constitutive G-protein coupling in certain cellular environments [1].

  • Antagonist Effects: In [35S]GTPγS binding assays using membrane preparations, TIPP alone failed to stimulate G-protein activation. Crucially, it potently blocked DOR agonist (DPDPE, deltorphin II)-induced G-protein activation with pA2 values of 8.2-8.5, confirming classical competitive antagonism [1] [4].

  • Unexpected Agonist Activity: In digitonin-permeabilized cells and adenylyl cyclase assays, TIPP paradoxically exhibited agonist-like effects. It produced concentration-dependent, antagonist-reversible inhibition of cAMP accumulation in both membrane preparations and whole cells. This phenomenon highlights how assay conditions (e.g., membrane integrity, G-protein availability) dramatically influence functional outcomes and suggests TIPP may engage distinct signaling pathways [1] [4].

Stability Optimization

The intrinsic instability of TIPP due to spontaneous diketopiperazine formation between Tyr1 and Tic2 residues drove development of advanced analogs:

  • TIPP[ψ] (H-Tyr-Ticψ[CH2-NH]Phe-Phe-OH): Reduction of the Tic2-Phe3 peptide bond eliminated diketopiperatization risk while maintaining high DOR affinity (Ki = 0.42 nM) and selectivity. This modification conferred complete resistance to chemical and enzymatic degradation [6].

  • TICP[ψ] (H-Tyr-Ticψ[CH2-NH]Cha-Phe-OH): Saturation of Phe3's aromatic ring via cyclohexylalanine (Cha) substitution further enhanced DOR antagonistic potency (13-fold increase vs. TIPP[ψ]) while retaining exceptional δ-selectivity. Radiolabeled [3H]TICP[ψ] proved invaluable for autoradiography studies due to its stability and specificity [6].

Table 2: Stability-Optimized TIPP Analogs

CompoundModificationDOR Ki (nM)Stability EnhancementFunctional Outcome
TIPP-0.36BaselineAntagonist/Inverse agonist
TIPP[ψ]Ticψ[CH2-NH]Phe30.42Elimination of diketopiperazine formationRetained antagonism
TICP[ψ]Ticψ[CH2-NH]Cha30.03Enhanced hydrophobic packing13-fold ↑ antagonist potency

Theoretical Frameworks for Opioid Receptor Subtype Selectivity

Delta Receptor Subtype Controversy

Pharmacological studies in the 1990s proposed DOR-1 and DOR-2 subtypes based on differential antagonist effects:

  • δ1 Hypothesis: Mediated DPDPE analgesia, blocked by BNTX
  • δ2 Hypothesis: Mediated deltorphin II/DSLET analgesia, blocked by naltriben

TIPP derivatives played a pivotal role in testing this paradigm. When the highly selective DOR antagonist Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH was administered intrathecally in mice, it inhibited DPDPE-induced analgesia by 60% but failed to antagonize deltorphin II-induced analgesia. This selective blockade initially supported distinct δ1 pharmacology. However, comprehensive in vitro studies using radiolabeled Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH yielded contradictory evidence. Receptor autoradiography in mouse brain showed identical distribution patterns for this δ1-preferring ligand and the δ2-preferring agonist [3H]Ile5,6-deltorphin II. Crucially, deletion of the single cloned DOR gene (OPRD1) abolished all specific binding of both ligands and eliminated functional responses to both DPDPE and deltorphin II. These findings challenged the two-subtype model, suggesting instead that ligand-specific receptor conformations (proteomerism) or differential receptor dimerization could explain apparent subtype selectivity without distinct gene products [3] [5].

Conformational Selection Model

The conformational selection framework resolves apparent subtype discrepancies by positing that DOR exists in multiple pre-existing states stabilized by different ligands. TIPP's structural features enable selective stabilization of specific DOR conformations:

  • The Tic2 residue imposes a rigid β-turn conformation that sterically excludes MOR/KOR binding
  • Phe3-Phe4 aromatic stacking creates a hydrophobic protrusion optimally engaging DOR's extracellular loop 2 (ECL2)
  • Comparative molecular modeling reveals TIPP's N-terminal Tyr1 forms a salt bridge with D1283.32 while Tic2 engages W2846.58—interactions less favorable in MOR

This model explains why TIPP derivatives show variable potency against different DOR agonists: Tyr-Tic-(2S,3R)-β-MePhe-Phe-OH was 8-fold more potent against DPDPE (pKB = 8.61) than deltorphin II (pKB = 7.83) in [35S]GTPγS assays. These differences reflect directional stabilization of receptor states rather than distinct subtypes. The conformational selection model is further supported by the differential ability of ligands to activate G-protein subtypes (Gi/o vs Gz) and recruit β-arrestins [3] [5] [10].

Functional Selectivity (Biased Agonism)

TIPP's context-dependent pharmacology exemplifies ligand-directed signaling at DOR:

  • In adenylyl cyclase inhibition assays, TIPP acts as a full agonist (IC50 = 12 nM), comparable to DPDPE
  • In ERK phosphorylation assays, TIPP shows only partial activation (35% of DPDPE efficacy)
  • Strikingly, TIPP fails to recruit β-arrestin-2 or induce receptor internalization—processes robustly activated by DPDPE

Mechanistic studies reveal this bias stems from differential kinase activation. DPDPE, but not TIPP, activates Src tyrosine kinase, leading to:

  • Phosphorylation-dependent GRK2 membrane translocation
  • Subsequent DOR C-terminal phosphorylation
  • β-arrestin recruitment and receptor internalization

Furthermore, DPDPE promotes β-arrestin-1 dephosphorylation in a Src-dependent manner, enhancing its scaffolding function. This complex signaling divergence explains why TIPP exhibits antagonism in some pathways (G-protein coupling in membranes) but agonism in others (cAMP inhibition). The functional selectivity framework thus redefines "antagonism" as pathway-specific rather than globally inhibitory [1] [8].

Table 3: Functional Selectivity Profiles of DOR Ligands

Ligand[[^35^]S]GTPγS BindingAdenylyl Cyclase InhibitionERK1/2 Phosphorylationβ-arrestin RecruitmentReceptor Internalization
DPDPEFull agonistFull agonistFull agonistYesYes
TIPPAntagonistFull agonistPartial agonistNoNo
Deltorphin IIFull agonistFull agonistFull agonistYesYes
SNC80Full agonistFull agonistFull agonistYesYes

Implications for Multifunctional Ligand Design

TIPP's complex pharmacology inspired novel approaches to opioid drug discovery:

  • Bivalent Ligands: Compounds like MMB-22 link TIPP-derived DOR antagonists to MOR agonists (e.g., oxymorphone) via spacers. These hybrids simultaneously target MOR-DOR heteromers, producing analgesia without tolerance development—demonstrating how TIPP's pharmacophore enables functionally optimized polypharmacy [9].

  • Pathway-Specific Agonists: Structural insights from TIPP-DOR complexes guide design of Gi-biased agonists lacking β-arrestin recruitment. Such compounds potentially retain therapeutic effects (analgesia, antidepressant actions) while minimizing adverse effects (tolerance, seizures) associated with β-arrestin pathways [8] [10].

  • Receptor Subtype Diagnostics: TIPP-derived radiotracers like [3H]TICP[ψ] provide tools to investigate DOR conformation dynamics in vivo, potentially differentiating disease states. Altered DOR conformation in chronic pain states could explain variable ligand efficacy observed in preclinical models [6].

Properties

CAS Number

146369-65-5

Product Name

H-Tyr-Tic-Phe-Phe-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C37H38N4O6

Molecular Weight

634.7 g/mol

InChI

InChI=1S/C37H38N4O6/c38-30(19-26-15-17-29(42)18-16-26)36(45)41-23-28-14-8-7-13-27(28)22-33(41)35(44)39-31(20-24-9-3-1-4-10-24)34(43)40-32(37(46)47)21-25-11-5-2-6-12-25/h1-18,30-33,42H,19-23,38H2,(H,39,44)(H,40,43)(H,46,47)/t30-,31-,32-,33-/m0/s1

InChI Key

JYOUATXRHWNDDW-YRCZKMHPSA-N

SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

TIPP
Tyr-Tic-Phe-Phe-OH
tyrosyl-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-phenylalanyl-phenylalanine

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.